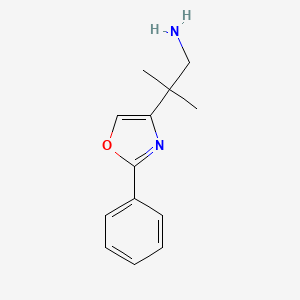

2-methyl-2-(2-phenyl-1,3-oxazol-4-yl)propan-1-amine

描述

2-Methyl-2-(2-phenyl-1,3-oxazol-4-yl)propan-1-amine is a tertiary amine featuring a 1,3-oxazole core substituted at the 2-position with a phenyl group and at the 4-position with a branched alkyl chain terminating in a primary amine. Structural analogs in the evidence suggest roles in medicinal chemistry, such as enzyme inhibition or receptor modulation .

属性

IUPAC Name |

2-methyl-2-(2-phenyl-1,3-oxazol-4-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-13(2,9-14)11-8-16-12(15-11)10-6-4-3-5-7-10/h3-8H,9,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZPWDHNPCCSNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=COC(=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(2-phenyl-1,3-oxazol-4-yl)propan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in the presence of sulfuric acid to yield 2-methyl-5-phenyloxazole.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

化学反应分析

Types of Reactions

2-methyl-2-(2-phenyl-1,3-oxazol-4-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Oxazole N-oxides.

Reduction: Oxazoline derivatives.

Substitution: Various substituted amine derivatives.

科学研究应用

Antiviral Activity

Recent studies have indicated that compounds similar to 2-methyl-2-(2-phenyl-1,3-oxazol-4-yl)propan-1-amine exhibit promising antiviral properties. For instance, structure-based lead optimization has been performed to enhance the antiviral potency against HIV-1 by targeting viral attachment and fusion processes . The presence of the oxazole ring in the compound is believed to play a crucial role in its interaction with viral proteins.

Antitumor Activity

The compound has shown potential as an antitumor agent. Research indicates that derivatives of oxazole compounds can exhibit antiproliferative activity against various cancer cell lines, including HCT-116 and PC-3 . The cytotoxic effects were evaluated using the MTT assay method, demonstrating significant inhibition of cell growth at specific concentrations.

Anti-inflammatory Properties

In vivo studies have demonstrated that oxazole derivatives possess anti-inflammatory effects comparable to standard drugs such as indomethacin. These compounds have been tested for their ability to inhibit edema in animal models, showing promising results that suggest their potential use in treating inflammatory diseases .

Corrosion Inhibition

The application of this compound as a corrosion inhibitor has been investigated. Studies have shown that oxazole derivatives can effectively inhibit corrosion in mild steel exposed to hydrochloric acid solutions. The mechanism involves the formation of a protective layer on the metal surface, significantly reducing corrosion rates .

Antimicrobial Agents

Compounds containing the oxazole moiety have been evaluated for their antimicrobial activities. Research indicates that certain derivatives exhibit significant antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents . The minimum inhibitory concentration (MIC) values obtained from these studies suggest effective inhibition against various pathogens.

Case Study: Antiviral Optimization

In a study focused on optimizing antiviral agents against HIV, researchers synthesized various derivatives based on the oxazole framework, including this compound. The study highlighted the importance of structural modifications in enhancing bioactivity and selectivity towards viral targets .

Case Study: Cancer Cell Line Evaluation

Another study evaluated the antiproliferative effects of oxazole derivatives on human cancer cell lines. The results indicated that certain modifications to the oxazole structure could significantly enhance cytotoxicity against specific cancer types, paving the way for further development of these compounds as therapeutic agents .

作用机制

The mechanism of action of 2-methyl-2-(2-phenyl-1,3-oxazol-4-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

相似化合物的比较

Comparison with Similar Compounds

The compound is compared below with structurally related molecules, focusing on heterocycle type, substituents, amine positioning, and functional groups.

Heterocycle Variation

Key Insight : The 1,3-oxazole in the target compound offers a balance of electronic effects (O vs. S/N in thiazoles/triazoles) and steric accessibility compared to bulkier heterocycles like 1,2,3-triazoles .

Substituent Effects

- Phenyl Group: Present in the target compound and 4-(2-phenyl-1,2,3-triazol-4-yl)-dihydropyrimidinones , this group enhances aromatic interactions but may reduce solubility.

- Sugar Moieties: The triazole-linked β-L-fucopyranosyl group in compound 40 () improves aqueous solubility but complicates synthesis compared to the simpler phenyl-oxazole system .

Amine Positioning

- Propan-1-amine (Target) : Linear amine positioning may favor interactions with flat binding sites (e.g., enzyme active sites).

Functional Group Comparison

- Amine vs. Alcohol : The hydroxyl group in 2-methyl-1,1-diphenyl-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-1-ol () reduces basicity compared to the amine, altering hydrogen-bonding capacity and pharmacokinetics .

- Amide vs. Amine : 3-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]propan-1-amine dihydrochloride () includes a protonated amine, enhancing solubility but requiring salt formation for stability .

生物活性

2-Methyl-2-(2-phenyl-1,3-oxazol-4-yl)propan-1-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 246.32 g/mol. The structure features a propanamine backbone with a phenyl and oxazole ring, which may contribute to its biological activity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of oxazole have shown antiproliferative effects against various cancer cell lines such as HCT116 and PC3. The cytotoxicity is often evaluated using the MTT assay, where several oxazole derivatives demonstrated IC50 values in the micromolar range .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2b | SNB19 | 13.62 |

| 2c | PC3 | 21.74 |

Antimicrobial Activity

The antimicrobial potential of related compounds has also been explored. Studies have reported that certain oxazole derivatives show activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating their effectiveness.

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| PA-1 | S. aureus | 0.0039 |

| PA-1 | E. coli | 0.025 |

These findings suggest that the oxazole moiety may enhance the antimicrobial properties of the parent amine structure.

Neuropharmacological Effects

Preliminary studies suggest that compounds similar to this compound may influence neurotransmitter systems. For example, some derivatives have been shown to modulate cholinergic activity, which could have implications for treating neurodegenerative disorders .

The precise mechanisms underlying the biological activities of this compound remain under investigation. However, it is hypothesized that:

- Antitumor Mechanism : The compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival.

- Antimicrobial Mechanism : The oxazole ring might interfere with bacterial cell wall synthesis or inhibit nucleic acid synthesis.

- Neuropharmacological Mechanism : Potential interactions with neurotransmitter receptors could lead to enhanced synaptic transmission or neuroprotection.

Case Studies

Several studies have highlighted the biological activity of related compounds:

- Study on Antitumor Activity : A study published in MDPI evaluated a series of oxazole derivatives for their cytotoxic effects against various cancer cell lines, demonstrating significant antiproliferative activity .

- Antimicrobial Assessment : Another research article assessed the antimicrobial properties of similar compounds against a range of bacterial strains, revealing promising results with low MIC values .

- Neuropharmacological Evaluation : Research indicated that certain derivatives could act as cholinesterase inhibitors, suggesting potential applications in Alzheimer's disease therapy .

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for the multi-step synthesis of 2-methyl-2-(2-phenyl-1,3-oxazol-4-yl)propan-1-amine?

- Methodological Answer : A plausible approach involves constructing the 1,3-oxazole core via cyclization of an acylated β-ketoamide precursor, followed by functionalization of the propan-1-amine group. Key steps include:

- Oxazole Formation : Use of a Hantzsch-type reaction with phenyl-substituted precursors, optimizing reaction conditions (e.g., temperature, catalyst) to avoid side products like over-oxidation .

- Amine Protection/Deprotection : Employ tert-butoxycarbonyl (Boc) or benzyl groups to protect the primary amine during oxazole ring formation, followed by acidic or catalytic deprotection .

- Validation : Monitor reaction progress via LC-MS and confirm regiochemistry using NOESY NMR or X-ray crystallography .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Assign stereochemistry and confirm substitution patterns using - and -NMR, with particular attention to coupling constants for the oxazole ring protons (e.g., for adjacent protons) .

- X-ray Crystallography : Use SHELXL for structure refinement, especially for resolving disorder in the oxazole or phenyl moieties. Data collection at low temperatures (e.g., 100 K) improves resolution .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns, critical for distinguishing isomers .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., thermal motion, twinning) be resolved for this compound?

- Methodological Answer :

- Thermal Motion : Apply anisotropic displacement parameters (ADPs) during refinement in SHELXL. For severe cases, use restraints (e.g., SIMU, DELU) to model plausible atomic movements .

- Twinning : Detect twinning via intensity statistics (e.g., ) and refine using TWIN/BASF commands in SHELXL. For pseudo-merohedral twinning, employ HKLF5 format .

- Disorder Modeling : Split disordered atoms (e.g., methyl or phenyl groups) into multiple sites with occupancy refinement. Validate using difference Fourier maps .

Q. What computational approaches predict metabolic stability and bioactivity of this compound?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450 isoforms). Focus on the oxazole ring’s electron-deficient nature, which may influence binding .

- Metabolic Stability : Apply in silico tools like PISTACHIO or Reaxys to predict oxidative metabolism (e.g., N-demethylation) and identify labile sites. Validate with in vitro microsomal assays .

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond acceptors/donors to correlate structure with pharmacokinetic properties .

Q. How does the oxazole ring’s electronic structure influence reactivity in catalytic applications?

- Methodological Answer :

- Electrophilicity : The oxazole’s electron-withdrawing nature enhances electrophilic substitution at the 4-position. DFT calculations (e.g., Gaussian09) can map frontier orbitals to predict reactivity .

- Catalytic Cross-Coupling : Screen Pd-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling at the phenyl group. Optimize ligand choice to avoid coordination with the oxazole’s nitrogen .

- Acid/Base Stability : Perform pH-dependent degradation studies (HPLC monitoring) to assess oxazole ring stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。